Velpatasvir - 1377049-84-7

Velpatasvir

Catalog Number: EVT-285961
CAS Number: 1377049-84-7
Molecular Formula: C49H54N8O8
Molecular Weight: 883.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Velpatasvir is a direct-acting antiviral agent [] specifically classified as a nonstructural protein 5A (NS5A) inhibitor [, , , , ]. It plays a crucial role in scientific research as a potent inhibitor of hepatitis C virus (HCV) replication [, , , , , , , , , ].

Future Directions
  • Exploring the use of Velpatasvir in shorter treatment durations, particularly for specific HCV genotypes or patient subgroups. Studies are already underway examining the effectiveness of 8-week treatment regimens with Velpatasvir in combination with other DAAs [].
  • Developing strategies to overcome drug-drug interactions, as the coadministration of Velpatasvir with certain drugs, such as proton pump inhibitors, can decrease its serum concentrations and potentially compromise treatment efficacy [, , ].
  • Investigating the use of Velpatasvir in challenging patient populations, such as those with decompensated cirrhosis, post-liver transplant recipients, and patients with specific NS5A resistance-associated substitutions [, ].

Sofosbuvir

    Compound Description: Sofosbuvir is a nucleotide analogue inhibitor of the HCV NS5B polymerase, an enzyme essential for viral replication. [, ] It is a prodrug metabolized to its active form, which acts as a chain terminator of HCV RNA synthesis. [] Sofosbuvir exhibits pan-genotypic activity against HCV. []

    Relevance: Sofosbuvir is frequently co-administered with Velpatasvir, a pan-genotypic HCV NS5A inhibitor. [, ] This combination creates a highly effective, single-tablet regimen for treating chronic HCV infection across genotypes 1-6. [, ] Their synergistic action stems from targeting different stages of the viral life cycle. [, ]

Voxilaprevir

    Compound Description: Voxilaprevir (GS-9857) is a potent, pangenotypic NS3/4A protease inhibitor that demonstrates activity against HCV strains resistant to other protease inhibitors. [, , ]

    Relevance: Voxilaprevir is used in combination with Velpatasvir and Sofosbuvir as a salvage therapy for patients with chronic HCV infection who have failed prior DAA-containing regimens, including those with compensated cirrhosis. [, , ] This triple-drug regimen broadens treatment options for difficult-to-cure HCV cases. [, ]

Daclatasvir

    Compound Description: Daclatasvir is a first-generation NS5A inhibitor that exhibits potent antiviral activity against HCV genotypes 1-6. [, ]

    Relevance: Daclatasvir, like Velpatasvir, targets the NS5A protein of HCV, albeit with a different resistance profile. [] Clinical studies have compared the efficacy of Sofosbuvir plus Velpatasvir versus Sofosbuvir plus Daclatasvir, finding the former to have a higher sustained virologic response rate. []

Ledipasvir

    Compound Description: Ledipasvir is a first-generation NS5A inhibitor with specific activity against HCV genotype 1. [, ]

    Relevance: While Velpatasvir exhibits pangenotypic activity, Ledipasvir is primarily effective against genotype 1. [, ] This highlights the expanded therapeutic potential of Velpatasvir in treating a broader range of HCV genotypes.

Elbasvir

    Compound Description: Elbasvir is an NS5A inhibitor primarily active against HCV genotypes 1 and 4. []

    Relevance: Similar to Ledipasvir, Elbasvir has a narrower genotype coverage compared to the pangenotypic activity of Velpatasvir. [] This distinction is crucial for developing treatment strategies for various HCV genotypes prevalent globally.

Pibrentasvir

    Compound Description: Pibrentasvir is a pangenotypic NS5A inhibitor with a high genetic barrier to resistance. []

Ribavirin

    Compound Description: Ribavirin is a nucleoside analogue with broad-spectrum antiviral activity. Its mechanism against HCV remains not fully understood. [, , ]

    Relevance: Ribavirin is often added to DAA regimens, including those containing Velpatasvir, in specific clinical scenarios. [, , , ] This is particularly common for patients with decompensated cirrhosis, those who failed prior DAA therapy, or those with complex resistance profiles. [, , ]

Source and Classification

Velpatasvir is classified as a direct-acting antiviral agent. It was developed by Gilead Sciences and is marketed under various brand names, including Vosevi, which combines velpatasvir with sofosbuvir and voxilaprevir. The compound has been approved for use in many countries due to its effectiveness in treating hepatitis C, particularly in patients who have previously failed treatment with other therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of velpatasvir involves multiple steps, employing various chemical reactions to construct its complex molecular framework. According to available patents, several synthetic routes have been developed:

  1. Route Overview: The synthesis typically begins with readily available starting materials, which undergo a series of transformations including halogenation, cyclization, and reduction reactions.
  2. Key Steps:
    • Halogenation: Initial halogenation reactions introduce necessary functional groups.
    • Cyclization: This step often involves metal-catalyzed reactions to form cyclic structures essential for the activity of velpatasvir.
    • Reduction: Final steps may include reduction processes to achieve the desired molecular configuration.

For instance, one synthetic route utilizes palladium catalysts for coupling reactions, enhancing efficiency while minimizing by-products .

Yield and Purification

The yield of velpatasvir can vary based on the specific synthetic route employed. Typical yields reported range from 70% to over 80%, depending on the purification methods used post-synthesis, which often include recrystallization and chromatography techniques .

Molecular Structure Analysis

Structure and Data

The molecular formula of velpatasvir is C20H22F2N4O4C_{20}H_{22}F_{2}N_{4}O_{4} with a molecular weight of approximately 394.41 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.

  • Structural Features:
    • A central core that includes a pyrimidine ring.
    • Multiple fluorine substituents that enhance lipophilicity and bioavailability.

The three-dimensional structure allows for optimal interaction with the hepatitis C virus non-structural protein 5A, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Velpatasvir undergoes various chemical reactions during its synthesis:

  1. Palladium-Catalyzed Coupling: This reaction is crucial for forming carbon-carbon bonds necessary for building the core structure of velpatasvir.
  2. Dehalogenation: Often employed to remove halogen atoms introduced during earlier synthetic steps, refining the final product.
  3. Hydroxylation and Esterification: These reactions modify functional groups to enhance solubility and activity against viral targets.
Mechanism of Action

Process and Data

Velpatasvir functions by targeting the hepatitis C virus non-structural protein 5A, which is essential for viral replication and assembly. By inhibiting this protein, velpatasvir disrupts the viral lifecycle:

  1. Binding: Velpatasvir binds to the non-structural protein 5A, altering its conformation.
  2. Inhibition: This binding prevents the protein from performing its role in viral RNA replication and assembly.

Clinical studies have demonstrated that velpatasvir effectively reduces viral load in patients with hepatitis C, contributing to sustained virological response rates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Velpatasvir typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: Velpatasvir is stable under normal storage conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is generally reported around 150°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are critical for ensuring effective formulation in combination therapies against hepatitis C .

Applications

Scientific Uses

Velpatasvir's primary application lies in the treatment of chronic hepatitis C infection. It is used both as a monotherapy and in combination with other antiviral agents such as sofosbuvir and voxilaprevir. The combination therapies are particularly effective against multiple genotypes of hepatitis C virus, providing a robust option for patients who have not responded to previous treatments.

In addition to its therapeutic applications, ongoing research explores potential uses of velpatasvir in combination with other drugs for treating co-infections or different viral infections due to its mechanism of action targeting viral proteins .

Introduction to Velpatasvir: Pharmacological and Therapeutic Context

Chemical Structure and Mechanism of Action

Molecular Architecture

Velpatasvir features a complex bis-naphthyl-imidazole core with chiral centers at the pyrrolidine and valine carbamate moieties (molecular weight: 883.019 g/mol). Key structural components include:

  • Benzimidazole-carbamate scaffolds enabling NS5A protein interaction
  • Fluorinated phenyl groups enhancing target binding affinity
  • Chiral methyl substituents optimizing spatial orientation [1] [6] [9]

Table 1: Key Chemical Properties of Velpatasvir

PropertyValue
Empirical FormulaC~49~H~54~N~8~O~8~
Molecular Weight883.019 g/mol
Protein Binding>99.5%
Metabolic PathwaysCYP2B6, CYP2C8, CYP3A4
Elimination Half-life15 hours
Primary Excretion RouteFeces (94%; 77% as parent drug)

Mechanism of Antiviral Activity

Velpatasvir inhibits HCV replication through high-affinity binding to Domain I of the NS5A phosphoprotein, a multifunctional viral component essential for:

  • Viral replication complex assembly via RNA binding interactions
  • Virion assembly and secretion through host membrane remodeling
  • Interferon resistance signaling through STAT1 phosphorylation modulation [1] [7]

Biochemical studies demonstrate velpatasvir disrupts NS5A dimerization dynamics and membrane association, with picomolar inhibitory activity (EC~50~ = 0.0005–0.0049 nM across genotypes). Unlike first-generation NS5A inhibitors, it maintains efficacy against common resistance-associated substitutions (RASs) including:

  • Y93H/N in genotypes 1a, 1b, 3a
  • L31V in genotype 4
  • P32 deletions in genotype 6 [7]

In vitro resistance profiling shows only 37% of single-RAS replicons exhibit >2.5-fold reduced susceptibility, underscoring its high genetic barrier to resistance compared to earlier NS5A inhibitors [7].

Role in the NS5A Inhibitor Class of Direct-Acting Antivirals (DAAs)

Evolution of NS5A Inhibitors

NS5A inhibitors constitute one of three DAA classes (with NS3/4A protease and NS5B polymerase inhibitors) essential for HCV eradication. Velpatasvir represents the second-generation refinement of this class, addressing critical limitations of predecessors:

Table 2: Comparison of Key NS5A Inhibitors

AgentGenotypic CoverageResistance BarrierNotable RAS Vulnerabilities
DaclatasvirGT1-4Low-ModerateM28A/V, Q30E/R, Y93H/N
LedipasvirGT1,4,5,6ModerateQ30E/R, Y93H/N
OmbitasvirGT1,4ModerateY93H, DAA-specific RAS combinations
VelpatasvirGT1-6 (Pan-genotypic)HighMinimal impact from common RASs

Pharmacodynamic Advantages

  • Pan-genotypic potency: Maintains sub-nanomolar EC~50~ against HCV genotypes 1–6, including historically difficult-to-treat GT2 and GT3
  • Synergistic combinations: Routinely paired with sofosbuvir (NS5B inhibitor) due to complementary mechanisms that suppress resistance emergence
  • Pharmacokinetic compatibility: Shared metabolic pathways (CYP-mediated oxidation) and similar half-lives enable coformulation [2] [9]

Structural analyses reveal velpatasvir’s expanded interaction network with NS5A Domain I residues (particularly Pro58 and Tyr93) explains its enhanced efficacy against daclatasvir-resistant variants. This binding mode prevents the conformational flexibility HCV requires for escape mutation development [7] [9].

Historical Development and Regulatory Approvals

Development Timeline

  • 2011–2014: Preclinical optimization of GS-5816 (velpatasvir) to improve resistance profile over ledipasvir
  • 2015: Phase 2 trials (ASTRAL-1) demonstrating 99% SVR~12~ in GT1 with sofosbuvir/velpatasvir
  • June 28, 2016: FDA approval of Epclusa® (fixed-dose sofosbuvir 400mg/velpatasvir 100mg) for all HCV genotypes
  • 2017–2018: Expansion to retreatment regimens (Vosevi®: sofosbuvir/velpatasvir/voxilaprevir) for DAA-experienced patients [3] [8]

Pivotal Clinical Evidence

Phase 3 ASTRAL trials established velpatasvir-based therapy as a pan-genotypic solution:

Table 3: Efficacy Outcomes in ASTRAL Phase 3 Program

PopulationSVR~12~ RateTrial (n)Regulatory Impact
GT1–6 (no cirrhosis)98%ASTRAL-1 (n=624)First pan-genotypic DAA approval
GT299%ASTRAL-2 (n=266)Superior to sofosbuvir/ribavirin
GT395%ASTRAL-3 (n=552)Addressed prior GT3 treatment gaps
Decompensated cirrhosis83–94%ASTRAL-4 (n=267)Expanded to advanced liver disease

Retreatment Paradigm Advancement

The POLARIS-1 trial (2017) demonstrated velpatasvir’s critical role in salvage therapy:

  • 96% SVR~12~ with sofosbuvir/velpatasvir/voxilaprevir in NS5A-experienced patients
  • 97% efficacy in patients carrying baseline NS5A RASs
  • Led to FDA approval for DAA-failure cases (Vosevi®) [10]

This established velpatasvir as a foundational agent across HCV treatment continua – from naïve to highly treatment-experienced populations.

Properties

CAS Number

1377049-84-7

Product Name

Velpatasvir

IUPAC Name

methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

Molecular Formula

C49H54N8O8

Molecular Weight

883.0 g/mol

InChI

InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1

InChI Key

FHCUMDQMBHQXKK-CDIODLITSA-N

SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Solubility

Soluble in DMSO, not in water

Synonyms

GS5816; GS-5816; GS 5816; Velpatasvir

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.